Einecs 238-377-0

Beschreibung

BenchChem offers high-quality Einecs 238-377-0 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Einecs 238-377-0 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

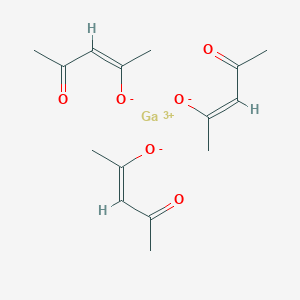

IUPAC Name |

gallium;(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Ga/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYYAYJIGYODSD-LNTINUHCSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ga+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ga+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21GaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045815 | |

| Record name | Gallium tris(acetylacetonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14405-43-7 | |

| Record name | Tris(pentane-2,4-dionato-O,O')gallium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014405437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium tris(acetylacetonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Structure and Coordination Geometry of Gallium Acetylacetonate (Ga(acac)₃): A Technical Guide

Part 1: Executive Summary

Gallium(III) acetylacetonate, [Ga(acac)₃], represents a quintessential coordination complex in the Group 13 family.[1] While often utilized as a precursor for chemical vapor deposition (CVD) of gallium oxide films, its relevance in drug development stems from its lipophilicity and kinetic inertness relative to simple salts.[1] Unlike the highly charged Ga³⁺ ion, which hydrolyzes rapidly at physiological pH to form insoluble hydroxides, Ga(acac)₃ presents a neutral, membrane-permeable moiety.[1] This guide dissects the molecular architecture, crystallographic parameters, and thermodynamic stability of Ga(acac)₃, providing a foundational reference for its application as a radiopharmaceutical precursor (⁶⁸Ga) and a therapeutic metallodrug intermediate.[1]

Part 2: Molecular Architecture & Coordination Geometry[1]

Electronic Configuration and Bonding

The central gallium atom exists in the +3 oxidation state with an electron configuration of

-

Ligand System: The acetylacetonate anion (acac⁻, 2,4-pentanedionate) acts as a bidentate ligand, coordinating through two oxygen atoms to form a six-membered chelate ring.[1]

-

Coordination Number: 6

-

Geometry: Distorted Octahedron (

symmetry).

Structural Metrics

The coordination sphere of Ga(acac)₃ is characterized by near-perfect equivalence of the Ga–O bonds, though slight distortions arise from the bite angle of the chelate ring.[1]

| Parameter | Value (Average) | Description |

| Bond Length (Ga–O) | 1.952 Å | Consistent with ionic radii of Ga³⁺ (0.62 Å) and O²⁻.[1] |

| Bite Angle (O–Ga–O) | ~96° | Internal angle within the chelate ring; deviates from ideal 90°.[1] |

| Point Group | The molecule possesses a | |

| Dipole Moment | ~0 D | Due to high symmetry, permanent dipoles cancel out.[1] |

Stereoisomerism

As a tris-chelate octahedral complex, Ga(acac)₃ is chiral and exists as a pair of enantiomers.[1] This is a critical consideration for biological interactions where chiral recognition may influence protein binding.

-

Delta (

) Isomer: Right-handed propeller twist.[1] -

Lambda (

) Isomer: Left-handed propeller twist.[1] -

Resolution: While typically synthesized as a racemic mixture, the enantiomers are kinetically stable at room temperature but can racemize via a Bailar twist or Ray-Dutt twist mechanism at elevated temperatures.[1]

Part 3: Crystallography & Solid-State Physics[1]

Ga(acac)₃ crystallizes in a lattice isomorphous with Al(acac)₃ and Fe(acac)₃, driven by van der Waals forces rather than hydrogen bonding, which explains its high volatility and solubility in organic solvents.[1]

-

Crystal System: Monoclinic

-

Space Group:

(No. 14)[1] -

Unit Cell Parameters:

-

Packing: The molecules pack in a "herringbone" motif, optimizing weak intermolecular contacts.[1] This packing efficiency directly correlates to its sublimation point (~140°C under vacuum), a property exploited for purification.[1]

Part 4: Thermodynamic & Kinetic Profile in Biological Context[1]

For drug development, the stability of Ga(acac)₃ determines its fate in vivo.[1]

Stability Constants vs. Transferrin

While the acetylacetonate ligand provides a stable neutral complex, it is thermodynamically less stable than hexadentate macrocycles (e.g., NOTA, DOTA).[1]

-

Formation Constant (

): ~22–23 (estimated based on Al/Fe analogs).[1] -

Transchelation: In serum, Ga(acac)₃ is susceptible to ligand exchange with Transferrin (log

at pH 7.4).[1] The carbonate-transferrin-Ga complex is highly stable, meaning Ga(acac)₃ acts as a "pro-drug" that delivers Ga³⁺ to the blood pool, where it is eventually scavenged by transferrin and transported to iron-avid tissues (e.g., tumors).[1]

Hydrolysis

At pH > 7, free Ga³⁺ precipitates as

Part 5: Experimental Protocols

Synthesis and Purification Workflow

This protocol ensures the production of high-purity Ga(acac)₃ suitable for biological evaluation or as a CVD precursor.[1]

Reagents:

-

Gallium(III) Nitrate or Chloride (

)[1] -

Acetylacetone (2,4-pentanedione)[1]

-

Ammonium Hydroxide or Sodium Acetate (Buffer)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of Ga(III) salt in 20 mL deionized water.

-

Chelation: Add 35 mmol (slight excess) of acetylacetone. The solution may turn cloudy.

-

Buffering: Dropwise add 2M

or saturated Sodium Acetate solution while stirring. Monitor pH; adjust to pH 5.5–6.0. Crucial: Do not exceed pH 7 to avoid hydroxide precipitation. -

Precipitation: A white crystalline precipitate of Ga(acac)₃ forms immediately.[1] Stir for 30 minutes.

-

Filtration: Filter the solid and wash with cold water (to remove salts) followed by a small amount of cold ethanol.

-

Purification (Sublimation): Place the dried crude solid in a sublimation apparatus.[1] Heat to 140–160°C under reduced pressure (0.1 Torr). Collect the pure white crystals on the cold finger.

Characterization Checklist

-

¹H NMR (

): Verify diamagnetism. Look for methyl singlets at -

Melting Point: 196–198°C.[2]

-

FT-IR: Confirm C=O stretch at ~1580 cm⁻¹ (shifted from 1700 cm⁻¹ in free ligand due to coordination).

Part 6: Visualization

Synthesis Logic Flow

Caption: Logical workflow for the synthesis and purification of Ga(acac)₃, highlighting the critical pH control point.

Structural Isomerism

Caption: Stereochemical relationship between the Ga(III) center and its chiral Delta/Lambda isomers.

Part 7: References

-

Dymock, K., & Palenik, G. J. (1974).[1] The Crystal and Molecular Structure of Tris(acetylacetonato)gallium(III). Acta Crystallographica Section B. Link

-

Moeller, T., & Gulyas, E. (1958).[1] The Chemistry of Gallium. Chemical Reviews. (Foundational text on Ga coordination chemistry).

-

Green, M. A., & Welch, M. J. (1989).[1] Gallium radiopharmaceutical chemistry. Nuclear Medicine and Biology. Link

-

Bernstein, L. R. (1998).[1] Mechanisms of Therapeutic Activity of Gallium. Pharmacological Reviews. Link

-

Ferreira, C. L., et al. (2010).[1] Comparison of ⁶⁸Ga-Chelators. Bioconjugate Chemistry. (Contextualizes acac stability vs macrocycles). Link[1]

Sources

Technical Guide: Organogallium Precursors for Advanced Materials Science

Executive Summary

This guide serves as a technical reference for the selection, handling, and application of organogallium precursors in the synthesis of III-V semiconductors (GaN, GaAs) and emerging wide-bandgap oxides (Ga₂O₃). It moves beyond basic chemical definitions to explore the mechanistic impact of precursor choice on film quality, carbon incorporation, and process safety.

The Strategic Role of Organogallium in Modern Epitaxy

The transition from silicon to wide-bandgap (WBG) materials in power electronics and RF devices has elevated the importance of high-purity organometallics. Gallium, lacking a stable gaseous hydride (unlike Nitrogen's NH₃ or Arsenic's AsH₃), relies entirely on organometallic precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).

The choice of precursor is rarely a simple substitution; it dictates the decomposition temperature , growth rate , and impurity background of the epitaxial layer.

Comparative Physicochemical Landscape

The following table summarizes the two industry-standard precursors and a specialized alternative for ALD.

| Property | Trimethylgallium (TMGa) | Triethylgallium (TEGa) | Dimethylgallium Isopropoxide (DMGIP) |

| Formula | Ga(CH₃)₃ | Ga(C₂H₅)₃ | (CH₃)₂GaOCH(CH₃)₂ |

| State (25°C) | Liquid | Liquid | Liquid |

| Vapor Pressure | ~170 Torr @ 20°C | ~4.6 Torr @ 20°C | Low (Requires heating) |

| Pyrophoricity | Extreme | Extreme | Non-pyrophoric (Air sensitive) |

| Primary Use | High-temp MOCVD (GaN) | Low-temp MOCVD / Low-C growth | ALD / Ga₂O₃ |

| Key Advantage | High vapor pressure; stable transport | Clean decomposition (Low C) | Safety; Oxygen source included |

Mechanistic Deep Dive: Decomposition Pathways

The critical distinction between TMGa and TEGa lies in their thermal decomposition mechanisms. This chemistry directly impacts the carbon impurity levels in the final crystal lattice.

TMGa: The Radical Pathway

TMGa decomposes via the homolytic cleavage of Ga-C bonds. This generates highly reactive methyl radicals (•CH₃). In the absence of sufficient hydrogen (e.g., from NH₃ or H₂ carrier gas), these radicals can re-adsorb onto the surface, leading to unintentional carbon doping—a "killer center" in high-electron-mobility transistors (HEMTs).

TEGa: The -Hydride Elimination

TEGa possesses hydrogen atoms on the

Figure 1: Comparative decomposition pathways. TMGa generates reactive methyl radicals, whereas TEGa decomposes via a cleaner elimination pathway releasing stable ethylene.

Synthesis and Purification Engineering

Achieving "semiconductor grade" purity (6N or 99.9999%) is a rigorous chemical engineering challenge.

The Grignard Route (and its pitfalls)

The classic synthesis involves alkylating Gallium Chloride with a Grignard reagent:

Industrial Adduct Purification

Modern purification often turns the "Lewis Acid" problem into a solution.

-

Complexation: Crude organogallium is reacted with a high-boiling Lewis base (e.g., a diphosphine) that binds selectively to impurities (like Si or Zn alkyls) or binds the Ga-alkyl weaker than the ether.

-

Distillation: The adduct is heated. The pure organogallium dissociates and distills over, while impurities remain bound to the complexing agent in the pot.

Operational Protocols: Handling Pyrophorics

Safety Warning: TMGa and TEGa are pyrophoric. They ignite spontaneously in air.[3][4][5] The following protocol outlines the Cylinder Changeover , the most critical routine operation in an MOCVD lab.

Protocol: Self-Validating Cylinder Changeover

Goal: Replace a depleted TMGa bubbler without introducing oxygen (which creates alkoxides) or exposing the operator to fire.

Prerequisites:

-

Full PPE: Flame-resistant (Nomex) lab coat, face shield, nitrile gloves under neoprene gloves.

-

Met-L-X (Class D) fire extinguisher nearby.

Step-by-Step Workflow:

-

Isolation: Close manual valves on the depleted bubbler. Close the pneumatic valves on the gas panel.

-

Inert Gas Purge (Cycle 1): Connect the "purge line" (high-purity N₂ or Ar) to the dead volume between the panel valve and the bubbler valve. Pressurize to 20 PSI.

-

Vacuum Evacuation: Vent the purge gas to the scrubber, then pull vacuum on the line (<100 mTorr).

-

Cycle Repetition: Repeat the Purge/Vacuum cycle at least 5 times .

-

Self-Validation: If the vacuum gauge does not drop rapidly to <100 mTorr after the 3rd cycle, there is a leak. STOP . Do not disconnect the bubbler.

-

-

Disconnection: Under positive N₂ pressure, loosen the VCR® fittings. Cap the outlet/inlet ports of the bubbler immediately.

-

New Cylinder Install: Install the new bubbler (ensure flow direction matches arrows). Tighten VCR gaskets (always use new gaskets).

-

Leak Check (Helium): Pressurize the connections with Helium. Use a handheld leak detector. Pass/Fail criteria: Leak rate <

atm·cc/s. -

Process Line Conditioning: Perform 10+ Purge/Vacuum cycles to remove trace moisture from the new fittings before opening the manual bubbler valves.

Application Engineering: The Gas Delivery System

In MOCVD, the precursor is a liquid. We use a "bubbler" system where a carrier gas (H₂) bubbles through the liquid, becoming saturated with precursor vapor. Precise control of the molar flow rate is governed by the bubbler temperature and pressure.

Molar Flow Equation:

- : Molar flow of precursor

- : Vapor pressure at bubbler temperature (Critical parameter)

- : Total pressure controller by the Epison/back-pressure regulator

Figure 2: Schematic of a standard bubbling delivery system. The carrier gas becomes saturated with organometallic vapor inside the temperature-controlled bubbler.

Future Frontiers: Precursors for Ga₂O₃

As the industry moves toward Ultra-Wide Bandgap (UWBG) Gallium Oxide, standard precursors face challenges.

-

Oxygen Compatibility: TMGa reacts violently with O₂/H₂O in ALD lines, causing "CVD-like" parasitic growth in the lines rather than on the wafer.

-

Solution: Dimethylgallium Isopropoxide (DMGIP) .[6][7]

-

The molecule already contains an oxygen bond (Ga-O).

-

It is less pyrophoric (though still air-sensitive).

-

It allows for cleaner ALD windows by preventing pre-reaction with ozone or water vapor [4].

-

References

-

Aixtron SE. "MOCVD Process Technology and Precursor Delivery." Aixtron Technical Overview. [Link]

-

Buchan, N. I., et al. (1993). "

-Hydride elimination reaction of triethylgallium on GaAs(100) surfaces." Surface Science. [Link] -

Lee, H., et al. (2011).[6] "ALD and MOCVD of Ga₂O₃ Thin Films Using the New Ga Precursor Dimethylgallium Isopropoxide." Chemical Vapor Deposition. [Link][6][8][9]

-

University of California, Irvine. "Standard Operating Procedures for Pyrophoric Chemicals." UCI Environmental Health & Safety. [Link]

Sources

- 1. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]

- 2. β-Hydride elimination - Wikipedia [en.wikipedia.org]

- 3. ehs.uci.edu [ehs.uci.edu]

- 4. cmu.edu [cmu.edu]

- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis Using Gallium(III) Acetylacetonate (Einecs 238-377-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Gallium(III) Acetylacetonate in Hydrothermal Synthesis

Gallium(III) acetylacetonate (Ga(acac)₃), identified by Einecs 238-377-0, is an organometallic coordination complex increasingly favored as a precursor in the synthesis of advanced gallium-based nanomaterials.[1] Its primary application in this context is the generation of various polymorphs of gallium oxide (Ga₂O₃), particularly the thermodynamically stable β-Ga₂O₃, which is a wide-bandgap semiconductor with significant potential in power electronics, optoelectronics, and catalysis.[2][3]

Hydrothermal synthesis offers a robust and scalable method for producing crystalline nanomaterials from solution under elevated temperature and pressure. The choice of precursor is paramount to controlling the morphology, crystallinity, and purity of the final product. Gallium(III) acetylacetonate presents several advantages over inorganic salts like gallium nitrate. Its organic ligands can act as capping agents or fuel during the synthesis, influencing crystal growth and morphology. Furthermore, its decomposition characteristics under hydrothermal conditions can be finely tuned to control the reaction kinetics.[2]

This document provides a comprehensive guide to the principles and practices of hydrothermal synthesis utilizing Gallium(III) acetylacetonate. It is designed to equip researchers with the foundational knowledge and practical protocols to reproducibly synthesize high-quality gallium oxide nanomaterials.

Physicochemical Properties of Gallium(III) Acetylacetonate

A thorough understanding of the precursor's properties is essential for designing and troubleshooting hydrothermal synthesis experiments.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₂₁GaO₆ | [1] |

| Einecs Number | 238-377-0 | [1] |

| CAS Number | 14405-43-7 | [1] |

| Molecular Weight | 367.05 g/mol | [1] |

| Appearance | White crystalline powder | [4] |

| Crystal Structure | Monoclinic | [4] |

| Solubility | Soluble in organic solvents, insoluble in water | [4] |

| Decomposition | Decomposes to gallium oxide (Ga₂O₃) upon heating. | [4] |

Core Principles and Mechanistic Insights

The hydrothermal synthesis of gallium oxide from Gallium(III) acetylacetonate is a multi-step process involving hydrolysis and condensation, followed by dehydration.

The Role of Water and Temperature

Under hydrothermal conditions (typically in an aqueous or alcohol-water solvent system), the elevated temperature and pressure facilitate the hydrolysis of the Ga-O bonds in the acetylacetonate complex. The acetylacetonate ligands are displaced by water molecules or hydroxyl ions, leading to the formation of gallium hydroxide species.[5][6]

Reaction Pathway

The proposed reaction pathway involves the following key stages:

-

Hydrolysis: The Gallium(III) acetylacetonate undergoes hydrolysis, where the acetylacetonate (acac) ligands are progressively replaced by hydroxyl groups. This initial step is crucial and is influenced by temperature, pressure, and pH.

-

Formation of Gallium Oxyhydroxide (GaOOH): The hydrolyzed gallium species subsequently undergo condensation reactions to form gallium oxyhydroxide (GaOOH) as an intermediate precipitate.[5][7] The morphology of this intermediate (e.g., nanorods, nanosheets) significantly influences the final morphology of the gallium oxide.[1]

-

Dehydration to Gallium Oxide (Ga₂O₃): With prolonged hydrothermal treatment or through a subsequent calcination (heat treatment) step, the GaOOH intermediate dehydrates to form crystalline Ga₂O₃.[2][4] The specific crystalline phase of Ga₂O₃ (e.g., α, β, γ) obtained is dependent on the temperature and duration of this final step.[2]

Caption: General reaction pathway for the hydrothermal synthesis of Ga₂O₃ from Ga(acac)₃.

Experimental Protocols

The following protocols provide a starting point for the synthesis of gallium oxide nanomaterials. Researchers are encouraged to systematically vary the parameters to achieve desired material properties.

Protocol 1: Hydrothermal Synthesis of β-Ga₂O₃ Nanostructures

This protocol is adapted from solvothermal methods for producing metal oxides from acetylacetonate precursors and general hydrothermal procedures for gallium oxide synthesis.[8][9]

Objective: To synthesize β-Ga₂O₃ nanostructures.

Materials:

-

Gallium(III) acetylacetonate (Ga(acac)₃, Einecs 238-377-0)

-

Ethanol (or another suitable alcohol such as 1,4-butanediol or 2-propanol)[8]

-

Deionized water

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Precursor Solution Preparation:

-

In a typical synthesis, a specific molar concentration of Ga(acac)₃ is dissolved in a mixture of ethanol and deionized water. The ratio of alcohol to water can be varied to control the polarity of the solvent and influence the hydrolysis rate.

-

Example: For a 23 mL autoclave, dissolve 0.4 g of Ga(acac)₃ in 10 mL of 2-propanol.[8] For an aqueous-based synthesis, a starting concentration in the range of 0.05 M to 0.2 M Ga(acac)₃ in deionized water can be explored. Due to the low solubility of Ga(acac)₃ in pure water, a co-solvent like ethanol is often beneficial.

-

-

Hydrothermal Reaction:

-

Transfer the precursor solution to a Teflon-lined stainless-steel autoclave, filling it to no more than 80% of its capacity.

-

Seal the autoclave and place it in a preheated oven.

-

Heat the autoclave to a temperature between 180°C and 240°C for a duration of 12 to 48 hours.[8] These parameters are critical for controlling the crystal growth and phase of the resulting material.

-

-

Product Recovery and Washing:

-

After the reaction, allow the autoclave to cool down to room temperature naturally. Caution: Do not quench the autoclave as the rapid pressure drop can be hazardous.

-

Open the autoclave in a well-ventilated fume hood.

-

Collect the resulting precipitate by centrifugation or filtration.

-

Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and organic byproducts.

-

-

Drying:

-

Dry the washed product in an oven at 60-80°C for several hours until a fine powder is obtained. At this stage, the product is likely a hydrated gallium oxide or gallium oxyhydroxide.

-

-

Calcination (Annealing):

-

To obtain the crystalline β-Ga₂O₃ phase, the dried powder must be calcined.[2]

-

Place the powder in a ceramic crucible and heat it in a furnace to a temperature between 700°C and 900°C for 2 to 5 hours in an air atmosphere.[2] The heating and cooling rates can influence the final crystallinity. A rate of 5°C/min is a common starting point.

-

Protocol 2: Doped Gallium Oxide Synthesis

The hydrothermal method is also amenable to the in-situ doping of gallium oxide with other metal ions to tailor its electronic and optical properties.[5]

Objective: To synthesize transition metal-doped Ga₂O₃.

Materials:

-

Gallium(III) acetylacetonate (Ga(acac)₃)

-

Dopant precursor (e.g., acetylacetonates of manganese, iron, chromium, etc.)[8]

-

Solvent (e.g., 1,4-butanediol, 2-propanol)[8]

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Precursor Solution Preparation:

-

Dissolve Ga(acac)₃ and the desired amount of the dopant acetylacetonate precursor in the chosen solvent. The molar ratio of the dopant to gallium will determine the doping concentration in the final product.

-

Example: For manganese-doped gallium oxide, dissolve 0.4 g of Ga(acac)₃ and a calculated amount of Mn(acac)₃ in 10 mL of 2-propanol.[8]

-

-

Follow Steps 2-5 from Protocol 1. The optimal hydrothermal and calcination conditions may need to be adjusted depending on the specific dopant used.

Characterization of Synthesized Materials

A suite of analytical techniques is necessary to confirm the successful synthesis and to understand the properties of the gallium oxide nanomaterials.

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystal phase identification (e.g., α-, β-, γ-Ga₂O₃), crystallinity, and crystallite size.[2] |

| Scanning Electron Microscopy (SEM) | Morphology, particle size, and size distribution of the nanostructures.[2] |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of the nanostructure, crystal lattice, and selected area electron diffraction (SAED) for crystal structure confirmation.[2] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, confirmation of the removal of organic ligands after calcination, and detection of Ga-O vibrational modes. |

| UV-Vis Spectroscopy | Determination of the optical bandgap of the synthesized semiconductor material. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation states of the constituent elements. |

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Amorphous or Poorly Crystalline Product | Insufficient hydrothermal temperature or time. Incomplete removal of organic ligands. | Increase the hydrothermal temperature and/or duration. Ensure thorough washing of the product. Increase the calcination temperature and/or duration. |

| Undesired Crystal Phase | Incorrect calcination temperature. | Consult the Ga₂O₃ phase diagram and adjust the calcination temperature accordingly. For β-Ga₂O₃, temperatures above 700°C are generally required.[2] |

| Broad Particle Size Distribution | Inhomogeneous nucleation and growth. | Optimize the precursor concentration. Control the heating rate during the hydrothermal process. Consider the use of surfactants or capping agents. |

| Low Yield | Incomplete precipitation. Precursor concentration is too low. | Adjust the pH of the precursor solution. Increase the precursor concentration. |

Safety Precautions

-

Gallium(III) acetylacetonate should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Hydrothermal synthesis involves high temperatures and pressures. Use autoclaves that are in good condition and rated for the intended operating conditions. Never exceed the recommended filling volume of the autoclave liner.

-

The calcination process should be carried out in a furnace with proper ventilation.

References

- Shi, H., & Qiao, X. (2021). Preparations, properties and applications of gallium oxide nanomaterials – A review. Journal of Materials Science & Technology, 87, 191-216.

-

Tas, A. C. (n.d.). Chemical Preparation of GaO(OH) Crystals or Zeppelins. Retrieved from [Link]

- Baes, C. F., & Mesmer, R. E. (1976).

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- Schmidt, H. (1988). Principles of hydrolysis and condensation reaction of alkoxysilanes. Journal of Non-Crystalline Solids, 100(1-3), 51-64.

- MDPI. (2022). Controllable Hydrothermal Synthesis of 1D β-Ga₂O₃ for Solar-Blind Ultraviolet Photodetection.

- ETDEWEB - OSTI.gov. (2010). Synthesis and characterization of gallium oxide nanowires via a hydrothermal method. Materials Chemistry and Physics, 121(1-2), 24-28.

- ResearchGate. (2019). Nanocrystalline Transition-Metal Gallium Oxide Spinels from Acetylacetonate Precursors via Solvothermal Synthesis. Inorganics, 7(3), 36.

- ResearchGate. (2014). Gallium(III) Ion Hydrolysis under Physiological Conditions. Journal of Solution Chemistry, 43(8), 1435-1446.

- DTIC. (1991).

-

ResearchGate. (n.d.). General hydrothermal process for preparing β-Ga2O3 samples. Retrieved from [Link]

-

Wikipedia. (n.d.). Gallium acetylacetonate. Retrieved from [Link]

- NIH. (2022). Growth of α-Ga₂O₃ from Gallium Acetylacetonate under HCl Support by Mist Chemical Vapor Deposition. Crystals, 12(11), 1593.

- MDPI. (2018). High-Aspect Ratio β-Ga₂O₃ Nanorods via Hydrothermal Synthesis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. indium.com [indium.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. cuneyttas.com [cuneyttas.com]

- 8. researchgate.net [researchgate.net]

- 9. Controllable Hydrothermal Synthesis of 1D β-Ga2O3 for Solar-Blind Ultraviolet Photodetection - PMC [pmc.ncbi.nlm.nih.gov]

Title: A Practical Guide to Spin Coating Gallium Acetylacetonate Precursor Solutions for High-Quality Thin Film Fabrication

An Application Note and Protocol for the Deposition of Gallium-Based Thin Films

Abstract

This document provides a comprehensive guide to the preparation of precursor solutions using gallium (III) acetylacetonate (Ga(acac)₃) and the subsequent deposition of thin films via spin coating. Gallium-based thin films, particularly gallium oxide (Ga₂O₃), are of significant interest for applications in high-power electronics, deep-UV photodetectors, and gas sensors.[1] Spin coating offers a cost-effective, scalable, and efficient method for producing large-area, homogeneous films from a solution precursor.[2] This guide details the underlying principles, step-by-step protocols, and critical parameters, from precursor selection and solution formulation to post-deposition annealing, enabling researchers to achieve reproducible, high-quality films.

Introduction: The Rationale for Gallium Acetylacetonate in Solution-Based Deposition

Gallium (III) acetylacetonate is a metal-organic coordination complex that serves as an excellent precursor for gallium-based materials. Its utility in spin coating is underpinned by several key properties:

-

Solubility: Ga(acac)₃ is readily soluble in a range of common organic solvents, including ethanol, acetone, and toluene, facilitating the creation of stable, homogeneous precursor solutions.[3]

-

Thermal Stability and Decomposition: The compound is thermally stable, with decomposition initiating at temperatures above 200°C and proceeding in multiple steps to yield gallium oxide (Ga₂O₃) as the final solid residue at higher temperatures.[1][3] This controlled decomposition is crucial for forming high-purity films.

-

Safety: Unlike pyrophoric precursors such as trimethylgallium (TMG), Ga(acac)₃ is safer to handle in a standard laboratory environment, reducing experimental hazards.[4]

This application note will guide the user through the logical steps of precursor solution preparation, the mechanics of the spin coating process, and the critical final step of thermal annealing to achieve the desired crystalline gallium oxide thin film.

Precursor and Solution Characteristics

The quality of the final thin film is fundamentally dependent on the initial precursor and the properties of the solution.

Gallium (III) Acetylacetonate Properties

A high-purity precursor is essential to minimize defects and impurities in the final semiconductor material, thereby enhancing its electrical and optical properties.

| Property | Value | Source |

| Chemical Formula | Ga(C₅H₇O₂)₃ | [4] |

| Molecular Weight | 367.05 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [3] |

| Purity | ≥99.99% (trace metals basis recommended) | [3][4] |

| Melting Point | 196–198°C | [4] |

| Decomposition Temp. | Starts >200°C; forms Ga₂O₃ around 300°C | [3][4][5] |

| Solubility | Soluble in organic solvents (ethanol, acetone, toluene); Insoluble in water | [3][4] |

Precursor Solution Formulation: The Causality of Choice

The choice of solvent and concentration is a critical decision that dictates solution viscosity, stability, and interaction with the substrate, ultimately influencing film uniformity and thickness.

-

Solvent Selection: The solvent must fully dissolve the Ga(acac)₃ without causing precipitation. Its volatility is also a key parameter; highly volatile solvents will evaporate quickly during the spin coating process, which can affect the final film morphology. Ethanol is a common and effective choice.

-

Concentration: The concentration of Ga(acac)₃ in the solution is a primary determinant of the final film thickness. Higher concentrations generally lead to thicker films. A typical starting concentration range is 0.05 M to 0.2 M.

-

Additives and Stabilizers: While Ga(acac)₃ can be used in simple solvent systems, additives can enhance solution stability and film quality. For instance, in some deposition techniques like mist-CVD, hydrochloric acid (HCl) has been added to a water-based solvent to improve precursor solubility and prevent the formation of performance-inhibiting oligomers at higher concentrations.[6] For spin coating, co-solvents or stabilizers like diethanolamine have been used with other gallium precursors to improve the sol-gel process and are worth considering in experimental design.[7]

Experimental Workflow and Protocols

The overall process for thin film fabrication can be visualized as a sequence of distinct stages, each with parameters that must be carefully controlled.

Caption: Key parameter relationships in spin coating.

| Parameter | Typical Range | Effect on Film | Rationale |

| Solution Concentration | 0.05 - 0.2 M | Higher concentration → Thicker film | More solute is deposited per unit area. |

| Spin Speed (Final Step) | 1000 - 6000 rpm | Higher speed → Thinner film | Greater centrifugal force expels more solution, leaving a thinner residual layer. [8] |

| Spin Duration | 20 - 60 s | Thinner film up to a point | Ensures most of the solvent has evaporated and the film has stabilized. [8] |

| Pre-heating Temp. | 100 - 200 °C | Film stability, crack prevention | Gently removes solvent to avoid explosive evaporation and stress during high-temperature annealing. [2][9] |

| Annealing Temp. | 700 - 1000 °C | Crystallinity, phase formation | Provides the thermal energy required for precursor decomposition and atomic rearrangement into a crystalline lattice. [1][2] |

| Annealing Atmosphere | Air, O₂, Vacuum | Stoichiometry, phase purity | An oxygen-rich environment promotes the formation of stoichiometric Ga₂O₃. [5] |

Conclusion

The use of gallium (III) acetylacetonate as a precursor for spin coating provides a reliable, safe, and cost-effective route to fabricating high-quality gallium oxide thin films. By carefully controlling the precursor solution properties, spin coating parameters, and post-deposition annealing conditions, researchers can tailor film properties such as thickness, crystallinity, and surface morphology. The protocols and principles outlined in this document serve as a robust starting point for developing and optimizing deposition processes for a wide array of applications in electronics and materials science.

References

-

Al-Khamis, K. M., Al-Othman, Z. A., & Mahfouz, R. M. (2012). Kinetic Studies of the Non-Isothermal Decomposition of Unirradiated and Γ-Irradiated Gallium Acetylacetonate. International Journal of Chemical Kinetics. [Link]

-

THE EFFECT OF SPIN COATING PARAMETERS ON GaN NANOSTRUCTURES THIN FILMS PROPERTIES DEPOSIT ON DIFFERENT SUBSTRATES. (2020). Journal of Engineering Science and Technology. [Link]

- Google Patents.

-

Oshima, T., et al. (2019). Growth of α-Ga2O3 from Gallium Acetylacetonate under HCl Support by Mist Chemical Vapor Deposition. Crystals. [Link]

-

ResearchGate. Spin coating steps diagram. [Link]

-

Mahfouz, R. M., et al. (2012). Kinetic studies of isothermal decomposition of unirradiated and γ-irradiated gallium acetylacetonate: new route for. Progress in Reaction Kinetics and Mechanism. [Link]

-

Li, Y., et al. (2023). β-Ga₂O₃ Thin Films via an Inorganic Sol–Gel Spin Coating: Preparation and Characterization. Coatings. [Link]

-

Wang, T. (2020). SPIN COATED GALLIUM OXIDE THIN FILMS AND THE EFFECT OF Mo-DOPING CONCENTRATION ON LUMINESCENCE PROPERTIES. EPrints USM. [Link]

-

ResearchGate. Schematic illustration of Ga2O3 films prepared by sol-gel spin-coating method. [Link]

-

Li, Y., et al. (2023). β-Ga2O3 Thin Films via an Inorganic Sol–Gel Spin Coating: Preparation and Characterization. PMC NIH. [Link]

-

Fong, C. Y., et al. (2013). Spin Coating Deposition of c-Oriented Wurtzite Gallium Nitride Thin Film. Applied Mechanics and Materials. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. β-Ga2O3 Thin Films via an Inorganic Sol–Gel Spin Coating: Preparation and Characterization [mdpi.com]

- 3. Gallium(III) acetylacetonate 99.99 trace metals 14405-43-7 [sigmaaldrich.com]

- 4. indium.com [indium.com]

- 5. indium.com [indium.com]

- 6. Growth of α-Ga2O3 from Gallium Acetylacetonate under HCl Support by Mist Chemical Vapor Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. β-Ga2O3 Thin Films via an Inorganic Sol–Gel Spin Coating: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Deposition Rates with Gallium Tris(acetylacetonate)

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Gallium tris(acetylacetonate), Ga(acac)₃. This guide is designed to provide in-depth troubleshooting for a common issue encountered during thin-film deposition processes such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD): low deposition rates. Our approach is rooted in scientific principles and practical field experience to help you diagnose and resolve your experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My deposition rate with Ga(acac)₃ is significantly lower than expected. What are the most common initial checks I should perform?

A low deposition rate is a frequent challenge that can often be resolved by systematically verifying your experimental setup and parameters. Before delving into more complex possibilities, start with these fundamental checks:

-

Verify Precursor Temperature and Delivery: Ensure your Ga(acac)₃ precursor is heated to an adequate and stable temperature to achieve sufficient vapor pressure.[1][2] Inconsistent or low precursor temperature is a primary cause of reduced precursor flux to the substrate.

-

Check Carrier Gas Flow: Confirm that the carrier gas (e.g., Argon, Nitrogen) flow rate is within the optimal range for your reactor. The carrier gas is crucial for transporting the vaporized precursor to the substrate surface.[3]

-

Inspect for System Leaks: Even small leaks in your deposition system can disrupt pressure control and gas flow dynamics, leading to lower deposition rates.

-

Confirm Co-reactant Delivery (for ALD): In ALD processes, ensure your co-reactant (e.g., water, ozone) is being delivered effectively and at the correct pulse time.[4] The surface reactions are contingent on the presence of both precursor and co-reactant.

Q2: How does the precursor's temperature and physical state affect the deposition rate?

The temperature of the Gallium tris(acetylacetonate) is a critical parameter because it directly controls its sublimation rate and, consequently, its vapor pressure.[5] Ga(acac)₃ is a solid precursor, and for it to be transported to the substrate, it must be converted into a gaseous state through sublimation.[6]

-

Insufficient Temperature: If the precursor temperature is too low, the vapor pressure will be inadequate, leading to a starved-flux condition in the reactor. This means there isn't enough gaseous precursor available to react at the substrate surface, resulting in a low deposition rate.

-

Excessive Temperature: Conversely, if the temperature is too high, it can lead to premature decomposition of the Ga(acac)₃ before it reaches the substrate.[7][8][9] This can result in the deposition of impurities and a non-uniform, poor-quality film, which may also manifest as a lower-than-expected growth of the desired material. Studies on the isothermal decomposition of Ga(acac)₃ show it proceeds in multiple steps within the temperature range of 150 - 310°C.[8][9]

Key Precursor Properties:

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁GaO₆ | [10] |

| Molecular Weight | 367.05 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [6][10] |

| Melting Point | 192-200 °C (decomposes) | [6][10] |

| Sublimation Point | 140°C at 10 mm Hg | [6] |

Troubleshooting Steps:

-

Calibrate Temperature Controller: Ensure the temperature controller for your precursor bubbler or sublimator is accurately calibrated.

-

Optimize Precursor Temperature: Start with the recommended sublimation temperature and incrementally increase it while monitoring the deposition rate. Be cautious not to exceed the decomposition temperature.

-

Ensure Uniform Heating: Check that the precursor container is heated uniformly to prevent condensation in colder spots.

Q3: Could the substrate temperature be the culprit for my low deposition rate?

Yes, the substrate temperature plays a pivotal role in the surface chemistry of the deposition process. It must be within a specific "processing window" to ensure proper film growth.

-

Temperature Too Low: Insufficient thermal energy at the substrate surface can lead to incomplete reactions between the precursor and the surface (or the co-reactant in ALD). This results in a lower incorporation rate of gallium into the film.

-

Temperature Too High: Excessive substrate temperature can cause several issues:

-

Precursor Desorption: The precursor molecules may desorb from the surface before they have a chance to react.

-

Undesirable Reactions: It can promote unwanted side reactions or decomposition pathways, leading to the incorporation of impurities like carbon.[11]

-

Phase Instability: For gallium oxide, different phases (e.g., α-Ga₂O₃, β-Ga₂O₃) are stable at different temperatures.[12][13] Operating outside the desired phase window can affect the film's structure and perceived growth rate. The α-phase is generally stable up to 550°C, while the β-phase is more stable at higher temperatures, between 650 and 700°C.[12][13]

-

Experimental Protocol: Determining the Optimal Substrate Temperature Window

-

Set all other deposition parameters (precursor temperature, carrier gas flow, pressure) to their recommended values.

-

Perform a series of depositions on identical substrates, varying only the substrate temperature in systematic increments (e.g., 25°C).

-

After each deposition, measure the film thickness to determine the deposition rate.

-

Plot the deposition rate as a function of substrate temperature to identify the optimal processing window where the rate is stable and maximized.

Q4: I suspect my Ga(acac)₃ precursor may have degraded. How can I identify and prevent this?

Gallium tris(acetylacetonate) is a stable compound when handled and stored correctly. However, it can be susceptible to degradation, which can significantly impact your deposition process.

Signs of Precursor Degradation:

-

Change in Appearance: The precursor, normally a white to light yellow powder, may change color or appear clumpy.[6][10]

-

Inconsistent Deposition Rates: A degraded precursor will have a lower effective concentration of the active species, leading to fluctuating and generally lower deposition rates.

-

Poor Film Quality: Increased impurity levels in your film, such as carbon, can be an indicator of precursor degradation.

Prevention and Handling Protocol:

-

Storage: Store Ga(acac)₃ in a cool, dark, and dry environment.[10][14] It is recommended to store it at temperatures below 15°C.[10] The container should be tightly sealed to prevent exposure to moisture and air.[14]

-

Handling: Handle the precursor in an inert atmosphere (e.g., a glovebox) to minimize exposure to air and humidity.[14]

-

Purity: Always use a high-purity precursor (e.g., 99.99+%-Ga) to ensure consistent and reproducible results.[6]

Troubleshooting Workflow for Precursor Degradation:

Caption: Troubleshooting workflow for suspected precursor degradation.

Q5: Can the carrier gas flow rate and reactor pressure influence the deposition rate?

Absolutely. The carrier gas flow rate and reactor pressure are critical for controlling the residence time of the precursor molecules in the reactor and their delivery to the substrate.

-

Carrier Gas Flow Rate:

-

Too Low: A low flow rate may not be sufficient to transport an adequate amount of the precursor to the substrate, leading to a low deposition rate.

-

Too High: A very high flow rate can reduce the residence time of the precursor molecules over the substrate, not allowing enough time for surface reactions to occur. This can also lead to a lower deposition rate and poor film uniformity.[15]

-

-

Reactor Pressure:

-

Pressure affects the mean free path of the gas molecules. In a CVD or ALD reactor, the pressure needs to be optimized to ensure that the precursor molecules can reach the substrate surface without undergoing gas-phase reactions.

-

Relationship between Deposition Parameters:

Caption: Interplay of key parameters affecting the deposition rate.

Q6: I am using ALD. How do pulse and purge times affect the deposition rate of Ga(acac)₃?

In Atomic Layer Deposition, the self-limiting nature of the surface reactions means that the growth per cycle (GPC) should be constant within the ALD window.[16] However, inadequate pulse and purge times can lead to an apparent low deposition rate.

-

Insufficient Precursor Pulse: If the Ga(acac)₃ pulse is too short, the substrate surface may not become fully saturated with the precursor molecules. This leads to less than a monolayer of deposition in that half-cycle and a lower overall GPC.[17]

-

Insufficient Purge Time: If the purge time after the precursor pulse is too short, residual precursor molecules may remain in the chamber. When the co-reactant is introduced, this can lead to a CVD-like reaction, causing non-uniformity and potentially affecting the measured deposition rate.

-

Insufficient Co-reactant Pulse: A co-reactant (e.g., H₂O, O₃) pulse that is too short will not fully react with the adsorbed precursor layer, again resulting in a lower GPC.

Experimental Protocol: ALD Pulse and Purge Time Optimization

-

Start with reasonably long pulse and purge times.

-

Precursor Saturation: While keeping the co-reactant pulse and all purge times constant, vary the Ga(acac)₃ pulse time and measure the GPC. Plot GPC vs. pulse time. The GPC should initially increase and then plateau. The optimal pulse time is the shortest time in the plateau region.

-

Purge Time Optimization: Using the optimized precursor pulse time, vary the purge time after the precursor pulse and measure the GPC. The purge time should be long enough that the GPC is stable.

-

Repeat the saturation and purge optimization steps for the co-reactant.

References

-

Growth of α-Ga2O3 from Gallium Acetylacetonate under HCl Support by Mist Chemical Vapor Deposition. (2022). National Institutes of Health. [Link]

-

Gallium acetylacetonate. (n.d.). Wikipedia. [Link]

-

Effect of Substrate Temperature on Structural and Morphological Properties of Ga2O3 NPS Thin Films by (PLD) Method. (2018). ResearchGate. [Link]

-

Saturated Vapor Pressure of Iridium(III) Acetylacetonate. (n.d.). ResearchGate. [Link]

-

SAFETY DATA SHEET on Gallium(Ⅲ)Acetylacetonate. (2024). Ereztech. [Link]

- Organometallic precursor compounds. (n.d.).

-

Challenges for Non-Ideal Atomic Layer Deposition Processes & Systems. (2016). Kurt J. Lesker Company. [Link]

-

Kinetic studies of isothermal decomposition of unirradiated and γ-irradiated gallium acetylacetonate: new route for. (n.d.). An-Najah Staff. [Link]

-

Temperature Dependence of Ultrathin Mixed-Phase Ga2O3 Films Grown on the α-Al2O3 Substrate via Mist-CVD. (2022). ACS Publications. [Link]

-

Recent developments in molecular precursors for atomic layer deposition. (2018). Royal Society of Chemistry. [Link]

-

Interpretation of the IR spectra of aluminum, gallium, and indium tris(acetylacetonates). (n.d.). Taylor & Francis Online. [Link]

-

A numerical approach on the selection of the purge flow rate in an atomic layer deposition (ALD) process. (2022). AIP Publishing. [Link]

-

Growth of α-Ga2O3 from Gallium Acetylacetonate under HCl Support by Mist Chemical Vapor Deposition. (2022). MDPI. [Link]

-

Breaking through the Thermodynamics “Wilds” of Metal–Organic Chemical Vapor Deposition Precursors: Metal tris-Acetylacetonates. (n.d.). MDPI. [Link]

-

Mechanism-based design of precursors for focused electron beam-induced deposition. (n.d.). Johns Hopkins University. [Link]

-

Thermochemical studies of crystalline tris (acetylacetonato) manganese (III) [Mn(C5H7O2)3(c)]. (n.d.). International Journal of Engineering Research and. [Link]

-

Atomic Layer Deposition Process Development. (2019). Infoscience - EPFL. [Link]

-

Low temperature growth of gallium oxide thin films via plasma enhanced atomic layer deposition. (n.d.). Royal Society of Chemistry. [Link]

-

Preparation and Characterisation of Metal Acetylacetonate Complexes. (n.d.). Carbon. [Link]

-

Temperature Dependence of Ultrathin Mixed-Phase Ga2O3 Films Grown on the α-Al2O3 Substrate via Mist-CVD. (2022). National Institutes of Health. [Link]

-

Kinetic Studies of the Non-Isothermal Decomposition of Unirradiated and Γ-Irradiated Gallium Acetylacetonate. (n.d.). ResearchGate. [Link]

-

Influence of substrate temperature on growth rate. (n.d.). ResearchGate. [Link]

-

(PDF) Growth mechanism of α -Ga 2 O 3 on a sapphire substrate by mist chemical vapor deposition using acetylacetonated gallium source solutions. (2020). ResearchGate. [Link]

-

Atomic layer deposition of metals: Precursors and film growth. (2019). AIP Publishing. [Link]

-

Effect of Gas Velocity on Thickness Uniformity of TiN x O y Thin Film in Atomic Layer Deposition Process. (n.d.). MDPI. [Link]

-

Atomic layer deposition of iridium(III) acetylacetonate on alumina, silica–alumina, and silica supports. (n.d.). ResearchGate. [Link]

-

The effect of annealing temperature on Ga2O3 film properties. (n.d.). ProQuest. [Link]

-

Kinetic Studies of Isothermal Decomposition of Unirradiated and Γ-Irradiated Gallium Acetylacetonate: New Route for Synthesis of Gallium Oxide Nanoparticles. (n.d.). ResearchGate. [Link]

-

Organoselenium Precursors for Atomic Layer Deposition. (2021). ACS Publications. [Link]

-

Thermal Properties and Gas Decomposition Products of Hafnium(IV) Acetylacetonate. (n.d.). [Link]

-

Atomic Layer Deposition Process Development. (n.d.). EPFL. [Link]

-

HANDBOOK OF CHEMICAL VAPOR DEPOSITION (CVD). (n.d.). [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kurt J. Lesker Company | Challenges for Non-Ideal Atomic Layer Deposition Processes & Systems | Enabling Technology for a Better World [lesker.com]

- 4. Gallium acetylacetonate - Wikipedia [en.wikipedia.org]

- 5. Breaking through the Thermodynamics “Wilds” of Metal–Organic Chemical Vapor Deposition Precursors: Metal tris-Acetylacetonates [mdpi.com]

- 6. strem.com [strem.com]

- 7. staff.najah.edu [staff.najah.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tris(2,4-pentanedionato)gallium(III) | 14405-43-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Temperature Dependence of Ultrathin Mixed-Phase Ga2O3 Films Grown on the α-Al2O3 Substrate via Mist-CVD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nrm-inc.co.jp [nrm-inc.co.jp]

- 15. mdpi.com [mdpi.com]

- 16. EP2069373B1 - Organometallic precursor compounds - Google Patents [patents.google.com]

- 17. atomiclimits.com [atomiclimits.com]

Technical Support Center: Controlling Hydrolysis & Aging of Gallium Acetylacetonate Solutions

Topic: Stabilization, Aging Control, and Troubleshooting of Ga(acac)₃ Precursors Audience: Process Engineers, Materials Scientists, and Thin-Film Researchers Status: Active | Version: 2.4

Core Directive: The Chemistry of Instability

Gallium acetylacetonate [Ga(acac)₃] is a robust solid but a sensitive precursor in solution. While it is technically insoluble in pure water, it is highly susceptible to hydrolysis-induced aging in organic solvents containing trace moisture.

The "aging" you observe—cloudiness, gelation, or viscosity drift—is not a random event. It is a thermodynamic drive toward the formation of Gallium Oxyhydroxide (GaOOH) and eventually Gallium Oxide (Ga₂O₃).

The Aging Mechanism (Ligand Exchange)

When Ga(acac)₃ encounters water (from the solvent or atmosphere), a stepwise ligand exchange occurs. The acetylacetonate ligand (acac⁻) is replaced by a hydroxyl group (OH⁻), releasing free acetylacetone (Hacac).

The Reaction Pathway:

-

Hydrolysis:

-

Condensation:

-

Oligomerization: Formation of clusters (sols).

-

Precipitation/Gelation: Formation of an insoluble network.

Visualization: The Aging Cascade

The following diagram maps the critical failure points in the solution chemistry.

Caption: Figure 1. The hydrolytic pathway of Ga(acac)₃. Adding free acetylacetone (Hacac) reverses hydrolysis via Le Chatelier’s principle, stabilizing the fresh solution.

Diagnostic FAQs

Q: My solution turned cloudy after 24 hours. Can I filter it and use it? A: No. Cloudiness (turbidity) indicates the formation of insoluble Ga-oxide/hydroxide clusters larger than 100nm (scattering light). Filtering removes the gallium content, altering the stoichiometry of your precursor. You must discard the solution and review your stabilization protocol.

Q: Why does the viscosity increase over time even if it stays clear? A: This is "dark aging." Hydrolysis is occurring slowly, forming small oligomers (dimers/trimers) that don't scatter visible light yet but increase hydrodynamic volume. This affects spin-coating thickness.

-

Fix: Store solutions at 4°C to slow kinetics or increase the stabilizer concentration.

Q: Can I use ethanol as a solvent? A: Ethanol is acceptable but often contains high water content (azeotrope). 2-Methoxyethanol (2-ME) is superior for two reasons:

-

It has a higher boiling point (better film leveling).

-

The ether oxygen atom can weakly chelate the Ga³⁺ center, providing auxiliary stabilization.

Troubleshooting Matrix

Use this table to diagnose specific failures in your experimental workflow.

| Symptom | Probable Cause | Corrective Action | Mechanism |

| Immediate Precipitation | High water content in solvent. | Use anhydrous solvents (<0.05% H₂O) or dry solvents over molecular sieves (3Å). | Rapid hydrolysis overwhelms the ligands. |

| Gradual Clouding (Days) | Insufficient Chelating Agent. | Add Acetylacetone (Hacac) at a 0.5:1 to 1:1 molar ratio vs. Ga. | Shifts equilibrium back to Ga(acac)₃ (Le Chatelier). |

| Striations in Thin Film | Solution "Aged" (Viscosity drift). | Prepare fresh solution or use Monoethanolamine (MEA) as a surfactant/stabilizer. | MEA improves wetting and suppresses rapid evaporation. |

| Powdery Film (Not Dense) | Uncontrolled Hydrolysis during coating. | Perform coating in a humidity-controlled glovebox (<30% RH). | Ambient humidity triggers hydrolysis before the solvent evaporates. |

| Poor Solubility | Wrong Solvent Polarity. | Switch to 2-Methoxyethanol or a Toluene/Acetone mix. | Ga(acac)₃ is non-polar; requires organic compatibility. |

Validated Stabilization Protocol

This protocol uses Chemical Modification to lock the precursor state. By adding free ligand (Hacac), we create a buffered chemical environment.

Reagents Required[1]

-

Precursor: Gallium(III) acetylacetonate (99.99%)[1]

-

Solvent: 2-Methoxyethanol (Anhydrous)

-

Stabilizer: Acetylacetone (Hacac)

-

Additive (Optional): Monoethanolamine (MEA) for film quality.

Step-by-Step Methodology

-

Stoichiometric Calculation:

-

Target Concentration: 0.1 M to 0.5 M.

-

Stabilizer Ratio (

): Molar ratio of Hacac : Ga = 1.0 : 1.0 . -

Why? This excess ligand forces the hydrolysis equilibrium to the left.

-

-

Dissolution (The "Cold" Start):

-

Add Ga(acac)₃ powder to the reaction vessel.

-

Add the calculated amount of Acetylacetone (Hacac) before the solvent.

-

Add 2-Methoxyethanol.

-

Critical Step: Stir at Room Temperature (25°C) for 1 hour. Do not heat yet. Heating accelerates hydrolysis if trace water is present.

-

-

Reflux (The "Aging" Control):

-

If a sol-gel transition is desired (for viscosity), reflux at 80°C for 2 hours .

-

Checkpoint: The solution should remain perfectly clear and colorless (or slightly yellow).

-

Validation: Shine a laser pointer through the vial. If a beam path is visible (Tyndall effect), particles are too large. Discard.

-

-

Storage:

-

Store in an amber glass vial (UV protection).

-

Seal with Parafilm to prevent moisture ingress.

-

Shelf life: ~2 weeks at Room Temp, ~2 months at 4°C.

-

Workflow Visualization

Caption: Figure 2. Decision tree for the synthesis and validation of stable Ga(acac)₃ sols.

References

-

Indium Corporation. (n.d.).[2][3] Gallium Acetylacetonate Product Data Sheet. Retrieved from

-

Sigma-Aldrich. (n.d.). Gallium(III) acetylacetonate - 99.99% trace metals basis.[1] Retrieved from

-

Gopal, R., et al. (2018).[4] Sol-gel synthesis of Ga₂O₃ nanorods and effect of precursor chemistry on their structural and morphological properties. Ceramics International.[4] Retrieved from

-

MDPI. (2019). A Review on Gallium Oxide Materials from Solution Processes. Coatings. Retrieved from

-

American Elements. (n.d.). Gallium Acetylacetonate Solubility and Applications. Retrieved from

Sources

Technical Support Center: Optimizing Annealing Temperatures for Ga(acac)₃ Derived Coatings

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with gallium acetylacetonate (Ga(acac)₃) as a precursor for gallium oxide (Ga₂O₃) coatings. Here, we delve into the critical role of annealing temperature in transforming the precursor into high-quality Ga₂O₃ thin films and offer troubleshooting solutions for common experimental challenges.

Understanding the Fundamentals: The "Why" Behind Annealing Optimization

The journey from a Ga(acac)₃ precursor solution to a functional Ga₂O₃ thin film is a process of controlled thermal decomposition and crystallization. The annealing step is arguably the most critical stage, dictating the final structural, optical, and electrical properties of the coating.

Gallium acetylacetonate is an organometallic compound that serves as a convenient source of gallium.[1] The thermal decomposition of Ga(acac)₃ typically occurs in multiple steps within a temperature range of 150°C to 310°C, ultimately yielding gallium oxide as the solid residue.[2] However, simply decomposing the precursor is not sufficient. The subsequent annealing at higher temperatures is essential for several reasons:

-

Complete Precursor Conversion: Ensuring all organic components from the acetylacetonate ligands are removed is vital. Residual carbon impurities can be detrimental to the film's performance.

-

Crystallization and Phase Control: As-deposited films are often amorphous.[3] Annealing provides the necessary thermal energy for the atoms to arrange themselves into a crystalline lattice. Gallium oxide can exist in several polymorphs (α, β, γ, δ, ε, and κ), with the monoclinic β-Ga₂O₃ being the most thermally stable and widely studied phase.[4][5] The annealing temperature is a primary factor in determining which crystalline phase is formed.[6]

-

Defect Reduction and Grain Growth: The annealing process helps to reduce structural defects, such as oxygen vacancies, and promotes the growth of larger crystal grains.[7] This generally leads to improved film quality and enhanced electrical and optical properties.[7]

Optimizing the annealing temperature is, therefore, a balancing act. It must be high enough to achieve complete conversion and good crystallinity but not so high as to introduce new defects, cause unwanted phase transitions, or lead to film degradation.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the annealing of Ga(acac)₃ derived coatings.

Issue 1: Poor Film Adhesion or Peeling After Annealing

-

Question: My Ga₂O₃ film looks good after deposition, but it peels or flakes off the substrate after the annealing process. What could be the cause?

-

Answer: This is a common issue often related to a combination of factors:

-

Inadequate Substrate Cleaning: Any organic residue or particulate matter on the substrate surface can act as a barrier, preventing strong adhesion between the film and the substrate.

-

High Internal Stress: A large mismatch in the thermal expansion coefficients between the Ga₂O₃ film and the substrate can induce significant stress during the heating and cooling cycles of annealing. This stress can exceed the adhesive forces, leading to delamination.[8]

-

Incorrect Pre-Annealing Treatment: For some solution-based deposition methods like sol-gel, a pre-treatment or "baking" step at a lower temperature (e.g., 500°C) after each layer is crucial for driving off solvents and improving adhesion before the final high-temperature anneal.[9]

-

Too Rapid Heating or Cooling Rate: Abrupt temperature changes can exacerbate thermal stress.

-

-

Solutions:

-

Rigorous Substrate Cleaning: Implement a multi-step cleaning protocol. A typical procedure involves sequential ultrasonic cleaning in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.

-

Substrate Selection: If possible, choose a substrate with a thermal expansion coefficient that is well-matched to that of Ga₂O₃. Sapphire (Al₂O₃) is a commonly used substrate due to its structural similarity and relatively good lattice match.

-

Introduce a Buffer Layer: In some cases, depositing a thin buffer layer between the substrate and the Ga₂O₃ film can improve adhesion.

-

Optimize Heating and Cooling Rates: Employ a slower ramp rate during heating and cooling (e.g., 1-5 °C/min) to minimize thermal shock.

-

Incorporate a Pre-Annealing Step: For solution-processed films, introduce a low-temperature baking step after each coating layer to gradually remove solvents and organic binders.

-

Issue 2: Film Cracking After Annealing

-

Question: After annealing, my Ga₂O₃ film is covered in microcracks. How can I prevent this?

-

Answer: Film cracking is primarily a result of tensile stress generated during the annealing process.

-

Causes:

-

Film Thickness: Thicker films are more prone to cracking as the accumulated stress is higher.

-

High Annealing Temperature: Higher temperatures can lead to greater thermal expansion mismatch and increased stress.[8]

-

Incomplete Solvent Removal: If solvents are trapped within the film, their rapid evaporation during annealing can create voids and induce stress.

-

-

-

Solutions:

-

Control Film Thickness: If your application allows, try reducing the overall thickness of the film. For thicker coatings, consider a multi-layer deposition approach with intermediate annealing steps at a lower temperature.

-

Optimize Annealing Temperature: While a high temperature is needed for crystallinity, excessively high temperatures can be detrimental. Systematically lower the annealing temperature to find a balance between crystallinity and film integrity.

-

Ensure Complete Solvent Removal: Before the high-temperature anneal, incorporate a prolonged drying or baking step at a temperature sufficient to gently evaporate all residual solvents.

-

Issue 3: Incomplete Conversion of Ga(acac)₃ to Ga₂O₃

-

Question: Characterization of my annealed film (e.g., via FTIR or XPS) shows the presence of residual carbon or organic groups. How can I ensure complete conversion?

-

Answer: Incomplete conversion indicates that the annealing temperature or duration was insufficient to fully decompose the Ga(acac)₃ precursor and remove the organic ligands.

-

Causes:

-

Annealing Temperature Too Low: The decomposition of Ga(acac)₃ requires a certain activation energy, which may not be reached at lower annealing temperatures.

-

Insufficient Annealing Time: The conversion process is not instantaneous. The film needs to be held at the target temperature for a sufficient duration to allow for complete reaction and diffusion of byproducts.

-

Annealing Atmosphere: The composition of the annealing atmosphere can influence the decomposition process.

-

-

-

Solutions:

-

Increase Annealing Temperature: Gradually increase the annealing temperature in increments (e.g., 50-100°C) to find the optimal point for complete conversion without causing other issues like cracking.

-

Increase Dwell Time: Extend the duration the film is held at the peak annealing temperature. A typical dwell time can range from 30 minutes to several hours.

-

Optimize Annealing Atmosphere: Annealing in an oxygen-containing atmosphere (e.g., air or pure O₂) can facilitate the oxidation of residual carbon into volatile CO or CO₂. However, the atmosphere can also affect other film properties, so this needs to be carefully considered.[10]

-

Issue 4: Inconsistent or Non-Uniform Film Properties

-

Question: I'm observing variations in thickness, crystallinity, or optical properties across my annealed film. What could be the cause?

-

Answer: Non-uniformity often points to inconsistencies in the deposition or annealing process.

-

Causes:

-

Uneven Film Deposition: The initial as-deposited film may not have a uniform thickness.

-

Temperature Gradients in the Furnace: The furnace used for annealing may have "hot spots" or "cold spots," leading to different parts of the film experiencing different thermal histories.

-

Inconsistent Gas Flow: If annealing in a controlled atmosphere, non-uniform gas flow can lead to variations in the local environment around the sample.

-

-

-

Solutions:

-

Optimize Deposition Technique: Ensure your deposition method (e.g., spin coating, dip coating, spray pyrolysis) is optimized for uniform film coverage.

-

Characterize Your Furnace: Profile the temperature distribution within your annealing furnace to identify any significant gradients. Place your samples in the most uniform temperature zone.

-

Ensure Laminar Gas Flow: If using a tube furnace, ensure the gas flow is laminar and consistent across the sample.

-

Frequently Asked Questions (FAQs)

-

Q1: What is the typical range for annealing temperatures for Ga(acac)₃ derived Ga₂O₃ films?

-

A1: The optimal annealing temperature can vary depending on the deposition method, desired crystalline phase, and substrate. However, a general range is between 600°C and 1100°C. For instance, to improve the crystal quality of κ-Ga₂O₃, a stability window of 650°C to 775°C has been identified.[7] For achieving the stable β-Ga₂O₃ phase, temperatures of 900°C or higher are often employed.[9][11]

-

-

Q2: How does the annealing atmosphere (e.g., air, nitrogen, oxygen) affect the final film?

-

A2: The annealing atmosphere plays a significant role.

-

Air/Oxygen: Annealing in an oxygen-rich environment can help to reduce oxygen vacancies and promote the complete oxidation of the gallium precursor.[10] This can be beneficial for achieving stoichiometric Ga₂O₃.

-

Nitrogen/Inert Gas: Annealing in an inert atmosphere like nitrogen or argon can be useful for preventing unwanted reactions with the substrate or for controlling the defect chemistry of the film.[12]

-

Vacuum: Annealing in a vacuum can also be used, but it may lead to an increase in oxygen vacancies due to the low partial pressure of oxygen.[7]

-

-

-

Q3: What are the expected effects of increasing the annealing temperature on the film's properties?

-

A3: Generally, as the annealing temperature increases (within an optimal range):

-

Crystallinity: The crystallinity of the film improves, with sharper and more intense XRD peaks.[7]

-

Grain Size: The average crystal grain size tends to increase.[7]

-

Band Gap: The optical bandgap may change depending on the phase transition and defect density.[7][10]

-

Surface Roughness: The surface roughness can either increase or decrease depending on the specific temperature and resulting grain growth dynamics.[7]

-

-

-

Q4: Can I determine the decomposition temperature of my specific Ga(acac)₃ precursor?

-

A4: Yes, you can use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to precisely determine the decomposition profile of your Ga(acac)₃ precursor. TGA measures the weight loss as a function of temperature, while DSC measures the heat flow, allowing you to identify endothermic and exothermic decomposition events. Studies have shown that the decomposition of Ga(acac)₃ occurs in multiple steps between 150°C and 310°C.[2]

-

Key Experimental Protocols

Standard Annealing Protocol for Ga(acac)₃-Derived Ga₂O₃ Films

This protocol provides a general guideline. Specific temperatures, times, and atmospheres should be optimized for your particular experimental setup and desired film properties.

-

Sample Preparation:

-

Ensure the as-deposited Ga(acac)₃ film on the substrate is dry and free of visible solvent.

-

If necessary, perform a low-temperature pre-annealing bake (e.g., 100-300°C) to remove residual solvents.

-

-

Furnace Setup:

-

Place the sample in the center of a programmable tube furnace or a rapid thermal annealing (RTA) system.

-

If using a controlled atmosphere, purge the furnace with the desired gas (e.g., N₂, O₂, or forming gas) for at least 30 minutes to establish a stable environment.

-

-

Annealing Cycle:

-

Ramp-up: Program the furnace to ramp up to the target annealing temperature at a controlled rate (e.g., 5-10°C/min).

-

Dwell: Hold the sample at the target temperature for the desired duration (e.g., 60 minutes).

-

Cool-down: Allow the furnace to cool down to room temperature at a controlled rate (e.g., 5-10°C/min). Avoid rapid cooling to prevent thermal shock and film cracking.

-

-

Sample Removal:

-

Once the furnace has cooled to room temperature, carefully remove the sample for characterization.

-

Data Presentation

Table 1: Expected Effects of Annealing Temperature on Ga₂O₃ Film Properties

| Annealing Temperature | Crystallinity | Predominant Phase | Grain Size | Surface Roughness (RMS) | Optical Bandgap |

| As-deposited | Amorphous | - | - | Low | Varies |

| Low (400-600°C) | Poor to moderate | Amorphous/nanocrystalline | Small | May increase slightly | May decrease |

| Medium (600-800°C) | Good | α- or κ-Ga₂O₃ may form[6][7] | Moderate | Can vary | Stabilizes |

| High (800-1100°C) | Excellent | β-Ga₂O₃ is favored[7][9] | Large | May increase or decrease[7] | Approaches bulk value |

Visualizations

Experimental Workflow for Ga₂O₃ Thin Film Synthesis and Annealing

Caption: Workflow for Ga₂O₃ film synthesis.

Relationship Between Annealing Temperature and Film Properties

Caption: Annealing temperature's impact on film properties.

References

-

Zhang, X. et al. (2021). The effect of annealing temperature on Ga2O3 film properties. Journal of Physics: Conference Series, 1965, 012066. [Link]

-

Proie, D. A. et al. (2021). The effect of annealing temperature on Ga 2 O 3 film properties. ResearchGate. [Link]

-

Yilmaz, M. et al. (2022). Effects of annealing conditions on sol-gel dip coated β-Ga 2 O 3 thin films. Journal of Ovonic Research, 18(4), 425-434. [Link]

-

Al-Khamis, Kh. M. et al. (2012). Kinetic Studies of the Non-Isothermal Decomposition of Unirradiated and Γ-Irradiated Gallium Acetylacetonate. Science Letters, 1(2), 131-137. [Link]

-

Wikipedia. (n.d.). Gallium acetylacetonate. Wikipedia. [Link]

-

Mishra, A. et al. (2020). Annealing Effects on the Properties of Ga2O3 Thin Films Grown on Sapphire by the Metal Organic Chemical Vapor Deposition. ResearchGate. [Link]

-

Almaev, A. V. et al. (2023). Gas-Sensitive Properties of β-Ga2O3 Thin Films Deposited and Annealed at High Temperature. Chemosensors, 11(11), 576. [Link]

-

Zhang, Y. et al. (2019). Annealing Induced Phase Transition and Optical Properties of Ga2O3 Thin Films Synthesized by Sputtering Technique. ResearchGate. [Link]

-

Zhang, Y. et al. (2022). A Review of ε-Ga2O3 Films: Fabrications and Photoelectric Properties. Polymers, 14(15), 3036. [Link]

-

Singh, P. et al. (2012). Effect of annealing temperature on structural transformation of gallium based nanocrystalline oxide thin films and their optical properties. Journal of Applied Physics, 111(11), 113511. [Link]

-

Liu, X. et al. (2018). Influence of annealing atmosphere on the performance of a β-Ga 2 O 3 thin film and photodetector. Optical Materials Express, 8(8), 2229-2237. [Link]

-

Wang, Y. et al. (2022). Effect of Annealing Temperature on the Properties of Gallium Oxide Thin Films and Ultraviolet Detectors. ResearchGate. [Link]

-

Wu, T-Y. et al. (2019). Influence of annealing on the structural and optical properties of gallium oxide films deposited on c-sapphire substrate. Vacuum, 167, 108719. [Link]

Sources

- 1. Gallium acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Review of ε-Ga2O3 Films: Fabrications and Photoelectric Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. inderscienceonline.com [inderscienceonline.com]

- 10. OPG [opg.optica.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to the FTIR Vibrational Spectrum of 4-Phenyl-1,3-thiazol-2-amine

Introduction